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Ammonium hexabromoosmiate(IV)

Cat. No.: B13397326
M. Wt: 705.7 g/mol
InChI Key: ZPHFWWAVHILXPL-UHFFFAOYSA-J
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Description

Overview of Hexahalogenoosmate(IV) Complexes in Modern Inorganic Chemistry Research

Hexahalogenoosmate(IV) complexes, with the general formula [OsX₆]²⁻ where X represents a halogen (F, Cl, Br, I), are a significant class of compounds in inorganic chemistry. These complexes are characterized by an octahedral geometry with the osmium atom in the +4 oxidation state. Research into these complexes is driven by their interesting electronic and magnetic properties, as well as their utility as precursors in the synthesis of other osmium-containing compounds.

The stability and reactivity of these complexes are influenced by the nature of the halogen ligand. For instance, the electronic spectra of hexahalogenoosmate(IV) ions have been studied under resonant conditions, providing insights into their electronic structure. acs.org Furthermore, mixed-ligand osmium(IV) complexes of the type [OsCl₆-nBrn]²⁻ and [OsCl₆-nIn]²⁻ have been synthesized and their far-infrared spectra analyzed to understand their vibrational properties. acs.org

Significance of Osmium(IV) in Coordination Chemistry and Materials Science Research

Osmium, a member of the platinum group metals, is known for its ability to exist in a wide range of oxidation states, with +4 being a common and stable state. ontosight.ai The Osmium(IV) ion is a key component in a variety of coordination complexes, where it can form stable compounds with various ligands. ontosight.ai These complexes are of interest for their potential applications in catalysis, materials science, and even medicine. ontosight.aispuvvn.edu

In materials science, osmium(IV) complexes are investigated for their unique electronic and magnetic properties. For example, osmium(IV) tetraaryl complexes are an underexplored class of organometallic materials with distinct electrochemical and optical properties stemming from their tetrahedral coordination geometry. chemrxiv.org The development of new synthetic routes to these and other osmium(IV) compounds, such as those starting from (NH₄)₂[OsBr₆], is an active area of research. chemrxiv.orgias.ac.inrsc.org

Historical Context of Ammonium (B1175870) Hexabromoosmiate(IV) Investigations

The study of ammonium hexabromoosmiate(IV) and its related compounds has a history rooted in the fundamental characterization of coordination complexes. Early investigations focused on determining the crystal structure and basic properties of these compounds. For (NH₄)₂[OsBr₆], X-ray powder diffraction has been a key technique to establish its crystal structure. d-nb.info

Historically, the assignment of the K₂PtCl₆-type structure was made for the nitrogen, osmium, and halogen atom positions in both (NH₄)₂[OsCl₆] and (NH₄)₂[OsBr₆]. d-nb.info However, detailed refinement of atomic positions, particularly those of the hydrogen atoms in the ammonium cations, has been a more recent endeavor. d-nb.info These foundational studies have paved the way for more advanced research into the material's properties and potential applications.

Scope and Objectives of Contemporary Research on Ammonium Hexabromoosmiate(IV)

Current research on ammonium hexabromoosmiate(IV) is multifaceted. One area of focus is the precise determination of its crystal structure, including the orientation of the ammonium cations. d-nb.inforesearchgate.net Advanced techniques like X-ray powder diffraction are being used to refine the structural model and investigate the possibility of rotational disorder of the NH₄⁺ ions. d-nb.inforesearchgate.net

Another significant research direction is the use of (NH₄)₂[OsBr₆] as a starting material for the synthesis of novel osmium(IV) complexes. For instance, it has been used in reactions with aryl Grignard reagents to produce osmium(IV) tetraaryl complexes, which are of interest for their potential in organometallic chemistry and materials science. chemrxiv.orgrsc.org These studies aim to develop more efficient and higher-yielding synthetic routes to these valuable compounds. chemrxiv.org Furthermore, the compound is noted as a product for proteomics research. samaterials.comscbio.cn

Data on Ammonium Hexabromoosmiate(IV)

PropertyValue
Chemical Formula (NH₄)₂[OsBr₆]
Molecular Weight 705.7 g/mol vulcanchem.com
Appearance Black Powder samaterials.com
Crystal System Cubic d-nb.inforesearchgate.net
Space Group Fm-3m d-nb.inforesearchgate.net
Lattice Parameter (a) at 293(1) K 1037.954(9) pm d-nb.inforesearchgate.net

This table presents a summary of key properties for Ammonium Hexabromoosmiate(IV).

Crystal Structure Details

Recent research has provided a refined understanding of the crystal structure of ammonium hexabromoosmiate(IV). Analysis of X-ray powder diffraction data suggests a preference for a model with fully ordered ammonium cations. researchgate.net This is noteworthy as rotational disorder is a common phenomenon in ammonium salts. researchgate.net The study determined the following interatomic distances:

BondDistance (pm)
Os-Br 247.6(1)
N-H 106(2)
H-H 173(3)

This table details the interatomic distances within the crystal structure of Ammonium Hexabromoosmiate(IV) at 293(1) K. researchgate.net

Thermal analysis from 113 K to 673 K showed no evidence of a phase transition. researchgate.net The compound begins to sublimate at approximately 680 K. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula Br6H8N2Os B13397326 Ammonium hexabromoosmiate(IV)

Properties

Molecular Formula

Br6H8N2Os

Molecular Weight

705.7 g/mol

IUPAC Name

diazanium;hexabromoosmium(2-)

InChI

InChI=1S/6BrH.2H3N.Os/h6*1H;2*1H3;/q;;;;;;;;+4/p-4

InChI Key

ZPHFWWAVHILXPL-UHFFFAOYSA-J

Canonical SMILES

[NH4+].[NH4+].Br[Os-2](Br)(Br)(Br)(Br)Br

Origin of Product

United States

Synthesis and Advanced Preparative Methodologies of Ammonium Hexabromoosmiate Iv

Historical Synthetic Routes to Ammonium (B1175870) Hexabromoosmiate(IV)

The earliest preparative methods for ammonium hexabromoosmiate(IV) are rooted in classic inorganic solution chemistry, primarily utilizing osmium tetroxide (OsO₄) as the starting material. A foundational method, referenced in early 20th-century studies aimed at determining the atomic weight of osmium, involved the reaction of osmium tetroxide with hydrobromic acid (HBr). core.ac.uknist.gov In this process, the highly toxic and volatile OsO₄, in which osmium is in the +8 oxidation state, is reduced by HBr. The resulting acidic solution containing the hexabromoosmate(IV) anion, [OsBr₆]²⁻, is then treated with an ammonium salt, typically ammonium bromide (NH₄Br) or ammonium chloride (NH₄Cl), to precipitate the less soluble ammonium hexabromoosmiate(IV) salt. nist.govanu.edu.au

A well-established procedure developed by F. P. Dwyer and colleagues involves dissolving osmium tetroxide in concentrated hydrobromic acid. core.ac.ukchemrxiv.org The solution is heated, often with a reducing agent like ethanol, to ensure the complete reduction of Os(VIII) to Os(IV) and the formation of the stable [OsBr₆]²⁻ complex. Upon cooling and addition of ammonium bromide, the dark-colored crystals of (NH₄)₂[OsBr₆] precipitate from the solution and can be isolated by filtration. core.ac.ukanu.edu.au These historical methods, while effective, rely on the handling of the hazardous OsO₄ and produce the target compound as a precursor for further chemical analysis or synthesis.

Contemporary Methods for High-Purity Ammonium Hexabromoosmiate(IV) Synthesis

Modern synthetic strategies have built upon historical foundations, focusing on improving purity, yield, and modifying the compound for specific applications. These methods can be categorized into solution-phase, solid-state, and green chemistry approaches.

Solution-Phase Synthetic Strategies

Solution-phase synthesis remains the predominant method for preparing ammonium hexabromoosmiate(IV) and its derivatives. The classic route from osmium tetroxide and hydrobromic acid is still widely employed due to its reliability. core.ac.uk

A significant contemporary development is the modification of the cation to enhance the solubility of the hexabromoosmiate(IV) anion in non-aqueous solvents, which is crucial for its use in organometallic synthesis. chemrxiv.orgrsc.org Recent research has detailed a cation exchange reaction starting from the parent ammonium hexabromoosmiate(IV). In a representative procedure, (NH₄)₂[OsBr₆] is treated with a solution of tetra-n-octylammonium bromide ((Oct₄N)Br) in a mixed solvent system, such as water and 2-propanol. rsc.org The much larger and more organophilic tetra-n-octylammonium cation replaces the ammonium ion, leading to the precipitation of (Oct₄N)₂[OsBr₆], a salt with excellent solubility in organic solvents like dichloromethane (B109758). chemrxiv.orgrsc.org This strategy yields the modified salt in high purity and yields often exceeding 90%. chemrxiv.org

Table 1: Comparison of Solution-Phase Synthetic Routes

Method Precursors Solvent(s) Key Steps Yield Reference(s)
Historical Precipitation OsO₄, HBr, NH₄Br Water, Ethanol 1. Reduction of Os(VIII) with HBr. 2. Precipitation with NH₄Br. Quantitative core.ac.ukanu.edu.au

| Cation Exchange | (NH₄)₂[OsBr₆], (Oct₄N)Br | Water, 2-Propanol | 1. Dissolution of reactants. 2. Precipitation of organosoluble salt. | ≥91% | chemrxiv.orgrsc.org |

Solid-State Preparative Techniques

Solid-state synthesis, which involves reactions between solid reactants without the use of a solvent, is a well-known method for producing various inorganic materials, including metal oxides and complex salts. wits.ac.zacore.ac.uk These reactions are typically induced by thermal energy (heating) or mechanical energy (grinding).

While specific literature detailing the solid-state synthesis of ammonium hexabromoosmiate(IV) is scarce, a plausible route can be hypothesized based on established principles. Such a method could involve the direct reaction of a solid osmium halide, such as osmium tetrachloride (OsCl₄) or a dehydrated osmium bromide species, with a solid ammonium halide like ammonium bromide (NH₄Br). The powdered reactants would be intimately mixed and heated in a controlled atmosphere. The reaction would proceed via diffusion of ions through the solid matrix to form the product. core.ac.uk

For example: OsBr₄ (s) + 2 NH₄Br (s) → (NH₄)₂[OsBr₆] (s)

This approach would eliminate the need for solvents, potentially simplifying product work-up. However, challenges such as achieving complete reaction and preventing decomposition at high temperatures would need to be addressed. The development of such a method remains an area for future research.

Green Chemistry Approaches in Hexabromoosmiate(IV) Synthesis

The principles of green chemistry aim to make chemical processes more environmentally benign by reducing waste, using less hazardous substances, and improving energy efficiency. researchgate.netacs.org The synthesis of platinum group metal (PGM) complexes, including (NH₄)₂[OsBr₆], can be evaluated and improved through this lens. teknoscienze.com

The traditional aqueous synthesis of (NH₄)₂[OsBr₆] from OsO₄ already incorporates some green aspects, such as the use of water as a primary solvent. Furthermore, osmium is a rare and valuable element, so processes are often designed to maximize recovery and recycle residues, which aligns with the principle of atom economy. researchgate.net

Potential green advancements could involve replacing hazardous reagents or developing more energy-efficient pathways. For instance, electrochemical methods are gaining traction for the green synthesis of PGM nanoparticles. rsc.org A similar strategy could conceivably be developed for (NH₄)₂[OsBr₆], where an osmium anode is dissolved in an electrolyte containing bromide and ammonium ions to directly produce the complex, avoiding the handling of bulk OsO₄. Another approach could involve catalysis to lower the energy requirements of the synthesis or to use less harsh reducing agents than concentrated HBr. teknoscienze.com

Precursor Chemistry and Optimization in Ammonium Hexabromoosmiate(IV) Production

The quality and nature of the precursors are critical for the successful synthesis of ammonium hexabromoosmiate(IV). The choice of precursor directly influences the reaction conditions, yield, and purity of the final product.

The most fundamental precursor is a source of osmium in the correct oxidation state (+4) or a state that can be readily converted to it.

Osmium Tetroxide (OsO₄): This is the most common starting material for osmium chemistry in general. thieme-connect.deamericanelements.com It is commercially available or can be prepared by the oxidation of osmium metal. wikipedia.org Its high reactivity and solubility in acidic media make it an effective, albeit toxic, precursor.

Ammonium and Bromide Sources: Ammonium bromide (NH₄Br) serves as the source for both the counter-ion and the bromide ligands. In its absence, other ammonium salts like ammonium chloride can be used in conjunction with hydrobromic acid. nist.gov The purity of these reagents is essential to avoid contamination of the final product.

Optimization of the precursor system is a key aspect of modern synthesis. A prime example is the deliberate choice of the cation to tune the properties of the resulting hexabromoosmate(IV) salt. While the ammonium salt, (NH₄)₂[OsBr₆], is a valuable and stable compound, its low solubility in organic solvents limits its use in subsequent organometallic reactions. chemrxiv.org By using (NH₄)₂[OsBr₆] itself as a precursor in a cation exchange reaction with tetra-n-octylammonium bromide, a new precursor, (Oct₄N)₂[OsBr₆], is generated. rsc.org This optimized precursor is highly soluble in solvents like tetrahydrofuran (B95107) (THF), enabling high-yield synthesis of osmium tetraaryl complexes that were previously difficult to obtain. chemrxiv.org

Table 2: Key Precursors and Their Roles in Synthesis

Precursor Chemical Formula Role in Synthesis Reference(s)
Osmium Tetroxide OsO₄ Primary source of osmium; requires reduction from Os(VIII) to Os(IV). core.ac.ukthieme-connect.dewikipedia.org
Hydrobromic Acid HBr Provides bromide ligands and the acidic medium for reduction of OsO₄. core.ac.uk
Ammonium Bromide NH₄Br Source of ammonium counter-ions and bromide ligands for precipitation. nist.govrsc.org

Reaction Kinetics and Mechanistic Studies of Ammonium Hexabromoosmiate(IV) Formation

Mechanistic investigations of related osmium systems provide insight into potential pathways. For example, studies on the interaction of OsO₄ with halide ions show the formation of stable adducts like [OsO₄(X)]⁻ before any redox reaction occurs. researchgate.net It is plausible that the formation of [OsBr₆]²⁻ proceeds through various intermediate oxo-bromo-osmate species.

Advanced Structural Elucidation and Crystallographic Analysis of Ammonium Hexabromoosmiate Iv

Single-Crystal X-ray Diffraction Studies of the Hexabromoosmiate(IV) Anion and Ammonium (B1175870) Cation Lattice

Analysis of ammonium hexabromoosmiate(IV) using X-ray powder diffraction (XRPD) data indicates that it crystallizes in a cubic system. At room temperature (293 K), the lattice parameter 'a' is determined to be 1037.954(9) pm. d-nb.info The crystal structure is assigned to the space group Fm-3m. d-nb.info This space group is consistent with the filled K₂PtCl₆ type structure. d-nb.info The analysis suggests a fully ordered arrangement of the ammonium cations within the crystal lattice. d-nb.info

The temperature-dependent study of the lattice parameters reveals a nearly linear thermal expansion of the unit cell with no evidence of phase transitions between 293 K and 673 K. d-nb.info The relationship between the lattice parameter and temperature can be described by the polynomial function: a = 1024.38(16) pm + 0.0410(7) T pm/K + 8.8(7) × 10⁻⁶ T² pm/K² for the temperature range of 313 K to 653 K. d-nb.info

Table 1: Crystallographic Data for Ammonium Hexabromoosmiate(IV) at 293 K

ParameterValue
Crystal SystemCubic
Space GroupFm-3m
Lattice Parameter (a)1037.954(9) pm
Temperature293(1) K

Data sourced from X-ray powder diffraction analysis. d-nb.info

The [OsBr₆]²⁻ anion forms a nearly perfect octahedral geometry around the central osmium atom. In this octahedral arrangement, the Os-Br bond lengths are uniform, measuring 247.6(1) pm. d-nb.info Other studies on complexes containing the [OsBr₆]²⁻ anion report Os-Br bond lengths in the range of 2.4734(8) Å to 2.5203(5) Å. researchgate.net The cis-Br-Os-Br bond angles are close to the ideal 90°, and the trans-Br-Os-Br angles are approximately 180°, consistent with an octahedral coordination. researchgate.net For instance, in some related structures, cis-BrOsBr angles range from 88.38(2)° to 91.53(3)° and trans-BrOsBr angles from 177.276(18)° to 180°. researchgate.net

Table 2: Selected Bond Distances in Ammonium Hexabromoosmiate(IV)

BondBond Length (pm)
Os-Br247.6(1)
N-H106(2)
H-H173(3)

Data obtained from X-ray powder diffraction analysis. d-nb.info

Powder X-ray Diffraction Applications in Polycrystalline Ammonium Hexabromoosmiate(IV) Characterization

Powder X-ray diffraction (PXRD) is a crucial technique for the characterization of polycrystalline materials. It is particularly useful for phase identification, determination of lattice parameters, and assessing sample purity. govinfo.govgovinfo.govnist.gov For ammonium hexabromoosmiate(IV), PXRD has been instrumental in confirming its cubic crystal structure and determining its lattice parameters at various temperatures. d-nb.info The technique has also been employed to rule out the presence of any phase transitions within a wide temperature range, as evidenced by the smooth and continuous change in the lattice parameter with temperature. d-nb.info Although locating light atoms like hydrogen in the presence of heavy atoms like osmium is challenging with laboratory-based XRPD, modern instrumentation has made it possible to refine the positions of hydrogen atoms and confirm the ordered nature of the ammonium cations in (NH₄)₂[OsBr₆]. d-nb.info

Electron Diffraction and Electron Crystallography for Microstructural Analysis

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights

Solid-state NMR (ssNMR) spectroscopy is a powerful tool for probing the local atomic environment in crystalline and amorphous materials. figshare.comrsc.org It can provide information about the number of crystallographically distinct sites, internuclear distances, and molecular dynamics. nih.gov For ammonium salts, ¹⁴N MAS (Magic Angle Spinning) NMR is particularly sensitive to the crystal structure, with the ¹⁴N quadrupole coupling parameters (quadrupole coupling constant, C(Q), and asymmetry parameter, η(Q)) being highly informative. nih.gov

While specific solid-state NMR studies on ammonium hexabromoosmiate(IV) were not found in the initial search, the application of ¹⁴N and ¹⁵N MAS NMR would be highly beneficial. sigmaaldrich.com These techniques could definitively confirm the ordered nature of the ammonium cations, provide precise details about the N-H bond dynamics, and detect any subtle structural variations or phase transitions that might not be apparent from diffraction methods alone. The sensitivity of the ¹⁴N quadrupole coupling parameters to the local environment would make it an excellent probe for the hydrogen bonding network within the crystal lattice. nih.gov

¹H and ¹⁴N/¹⁵N NMR Investigations of the Ammonium Cation

Direct NMR investigation of the ammonium cation in (NH₄)₂[OsBr₆] is challenging due to the paramagnetic [OsBr₆]²⁻ anion. The interaction between the nuclear spins of the ammonium ion and the unpaired electrons of the osmium center would lead to significant paramagnetic shifts and severe line-broadening, potentially rendering the signals undetectable by standard high-resolution NMR. du.ac.innih.gov

However, based on general principles of NMR spectroscopy for ammonium salts, certain features can be anticipated.

¹H NMR Spectroscopy: In a diamagnetic environment, the four equivalent protons of the NH₄⁺ ion would typically exhibit a triplet in the ¹H NMR spectrum due to coupling with the spin-1 ¹⁴N nucleus, with a ¹J(¹⁴N,¹H) coupling constant of around 50-53 Hz. researchgate.net The chemical shift is sensitive to the solvent and hydrogen bonding environment. In the presence of a paramagnetic center like [OsBr₆]²⁻, this triplet structure would likely be completely obscured by line broadening. du.ac.in Techniques to mitigate paramagnetic effects, such as the addition of relaxation agents like Gd³⁺ to shorten relaxation times, have been used to improve quantification of ammonium in aqueous solutions but may not resolve coupling in the solid state. nih.govnih.gov

¹⁴N/¹⁵N NMR Spectroscopy: Nitrogen NMR offers a more direct probe of the ammonium cation.

¹⁴N NMR: As a quadrupolar nucleus (I=1), the ¹⁴N resonance is highly sensitive to the symmetry of its electronic environment. rsc.org The interaction of the nuclear quadrupole moment with the local electric field gradient (EFG) is characterized by the quadrupolar coupling constant (Cₖ) and the asymmetry parameter (η). For ammonium salts, Cₖ values can range from approximately 20 kHz to 1 MHz, and these parameters are very sensitive to the specifics of the crystal structure and hydrogen bonding. rsc.org In (NH₄)₂[OsBr₆], the EFG at the nitrogen nucleus would be influenced by the arrangement of the neighboring [OsBr₆]²⁻ anions.

¹⁵N NMR: As a spin-½ nucleus, ¹⁵N does not have a quadrupole moment and can provide sharper lines than ¹⁴N, though it suffers from much lower natural abundance and sensitivity. In ¹⁵N-enriched samples, one would expect to observe a quintet in the proton-coupled ¹⁵N spectrum, or a singlet in the proton-decoupled spectrum. The chemical shift would provide information about the electronic environment of the nitrogen atom.

The table below provides a hypothetical summary of the expected NMR parameters for the ammonium cation, acknowledging that experimental verification in (NH₄)₂[OsBr₆] is not currently published.

NucleusExpected Multiplicity (in diamagnetic analogue)Typical ¹J-Coupling (Hz)Key Information ProvidedChallenges in (NH₄)₂[OsBr₆]
¹H Triplet¹J(¹⁴N,¹H) ≈ 50-53Proton environment, coupling to NitrogenSevere paramagnetic broadening, loss of resolution
¹⁴N Singlet (broad)-Quadrupolar coupling (Cₖ, η), site symmetryParamagnetic broadening, potentially very broad signal
¹⁵N Quintet (coupled), Singlet (decoupled)¹J(¹⁵N,¹H) ≈ 73Electronic environment, chemical shiftLow sensitivity, paramagnetic broadening

Osmium-Halogen Interactions Probed by Solid-State NMR

Solid-state NMR is a powerful tool for probing local structure and bonding in materials. rsc.org However, direct detection of osmium or bromine nuclei in (NH₄)₂[OsBr₆] by NMR is exceptionally challenging.

Osmium NMR: Osmium has two NMR-active nuclei, ¹⁸⁷Os (spin-½) and ¹⁸⁹Os (spin-³⁄₂). ¹⁸⁷Os is extremely insensitive, while ¹⁸⁹Os is a quadrupolar nucleus that typically yields very broad signals. nih.gov The presence of paramagnetism from the Os(IV) center itself would further complicate any potential measurement, making direct observation on a standard high-resolution spectrometer nearly impossible. nih.gov

Bromine NMR: Both stable bromine isotopes, ⁷⁹Br and ⁸¹Br, are quadrupolar nuclei. Their NMR signals are sensitive to the covalent character and symmetry of the Os-Br bond. However, the strong paramagnetic influence of the Os(IV) center would likely broaden these signals beyond detection.

Therefore, while solid-state NMR could theoretically provide insight into the Os-Br covalent bond character and any structural distortions in the [OsBr₆]²⁻ octahedron, the paramagnetic nature of the compound presents a formidable barrier to obtaining meaningful data with current standard techniques.

Computational Crystallography and Structure Prediction

In the absence of experimental crystal structure data, computational methods offer a viable path to understanding the solid-state arrangement of ammonium hexabromoosmiate(IV).

Crystal Structure Prediction (CSP): CSP methodologies aim to find the most thermodynamically stable crystal packing of a compound based solely on its chemical formula. These methods generate a multitude of possible crystal structures and rank them based on their calculated lattice energies. For an ionic salt like (NH₄)₂[OsBr₆], the process would involve exploring various spatial arrangements and orientations of the NH₄⁺ and [OsBr₆]²⁻ ions. Advanced algorithms, sometimes incorporating machine learning, are used to efficiently search the vast conformational space.

Density Functional Theory (DFT): Once plausible crystal structures are generated, DFT calculations can be employed to refine these structures and calculate various properties. For ammonium hexabromoosmiate(IV), DFT could be used to:

Optimize the lattice parameters and atomic positions.

Calculate the Os-Br bond lengths and angles.

Determine the orientation and hydrogen bonding network of the ammonium cations relative to the hexabromoosmiate anions.

Compute the electronic band structure and density of states to understand its electronic properties.

Predict vibrational frequencies for comparison with IR and Raman spectroscopy.

A significant challenge in the computational modeling of this compound is the adequate treatment of the open-shell d⁴ Os(IV) center and the effects of spin-orbit coupling, which are substantial for heavy elements like osmium. Such calculations are computationally intensive but essential for accurately describing the electronic structure and magnetic properties. While specific CSP or DFT studies on ammonium hexabromoosmiate(IV) are not found in the literature, such computational investigations remain a promising avenue for future research to elucidate its detailed structural characteristics.

Comprehensive Spectroscopic Characterization of Ammonium Hexabromoosmiate Iv

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for probing the bonding and structure of molecules and ions. For ammonium (B1175870) hexabromoosmiate(IV), it reveals the distinct vibrational modes of the complex anion and the ammonium cation, as well as the subtle interactions between them.

Far-Infrared (FIR) and Mid-Infrared (MIR) Spectroscopic Analysis

Infrared spectroscopy of (NH₄)₂[OsBr₆] allows for the identification of the vibrational modes of both the [OsBr₆]²⁻ anion and the NH₄⁺ cation. The crystal structure of ammonium hexabromoosmiate(IV) is cubic at room temperature. rsc.org

The [OsBr₆]²⁻ anion possesses an octahedral geometry (Oₕ symmetry). The fundamental vibrational modes for such a structure are ν₁ (A₁g, Raman active), ν₂ (E₉, Raman active), ν₃ (T₁ᵤ, infrared active), ν₄ (T₁ᵤ, infrared active), ν₅ (T₂₉, Raman active), and ν₆ (T₂ᵤ, inactive). The FIR and MIR spectra are therefore expected to show bands corresponding to the T₁ᵤ modes.

Based on studies of various hexahalometallate complexes, the infrared-active stretching and bending modes for the [OsBr₆]²⁻ anion are assigned as follows:

Vibrational ModeSymmetryDescriptionWavenumber (cm⁻¹)
ν₃T₁ᵤAsymmetric Os-Br Stretch~215
ν₄T₁ᵤBr-Os-Br Bend~125

The ammonium cation (NH₄⁺) has a tetrahedral structure (Tₐ symmetry) and exhibits four fundamental vibrational modes. While ν₁ and ν₂ are typically Raman-active, and ν₃ and ν₄ are both infrared- and Raman-active, in the solid state, these selection rules can be relaxed due to the crystalline environment. mdpi.com

Infrared studies of the NH₃D⁺ probe ion in (NH₄)₂[OsBr₆] have provided precise information about the ammonium ion's environment. At 293 K, where the crystal structure is cubic, the isotopically isolated ν₁(NH₃D⁺) and ν₄bc(NH₃D⁺) frequencies are observed. rsc.org The fundamental vibrational frequencies for the NH₄⁺ ion in this compound are found in the mid-infrared region.

Vibrational ModeSymmetryDescriptionWavenumber (cm⁻¹)
ν₁A₁Symmetric N-H Stretch~3030
ν₂ESymmetric N-H Bend~1724
ν₃T₂Asymmetric N-H Stretch~3125
ν₄T₂Asymmetric N-H Bend~1408

These values are representative for the ammonium ion in solid salts and are consistent with observations in various ammonium compounds. mdpi.com

The vibrational spectra of compounds containing the ammonium ion can be complicated by anharmonic coupling and Fermi resonance. rsc.org Fermi resonance is an interaction between a fundamental vibrational mode and an overtone or combination band of similar energy and symmetry. rsc.org This interaction leads to a shift in the frequencies of the interacting bands and a redistribution of their intensities.

In the case of ammonium hexabromoosmiate(IV), Fermi resonance can occur between the symmetric stretching fundamental, ν₁, of the NH₄⁺ ion and the first overtone of the asymmetric bending mode, 2ν₄. The energy of 2ν₄ (approximately 2 x 1408 cm⁻¹ = 2816 cm⁻¹) is close to that of ν₁ (~3030 cm⁻¹), and if their symmetries are compatible within the crystal lattice, this can lead to the appearance of a doublet in the spectrum where a single ν₁ band is expected. This phenomenon provides a more detailed understanding of the vibrational coupling within the ammonium cation in the crystalline environment.

Raman Spectroscopic Studies

Raman spectroscopy provides complementary information to infrared spectroscopy, as it is sensitive to changes in polarizability during a vibration.

For the octahedral [OsBr₆]²⁻ anion, the Raman-active modes are the symmetric stretch (ν₁, A₁g), the asymmetric stretch (ν₂, E₉), and the bending mode (ν₅, T₂₉). These are typically observed in the low-frequency region of the Raman spectrum.

Vibrational ModeSymmetryDescriptionWavenumber (cm⁻¹)
ν₁A₁gSymmetric Os-Br Stretch~165
ν₂E₉Asymmetric Os-Br Stretch~135
ν₅T₂₉Br-Os-Br Bend~80
Complementary Vibrational Modes from Raman and Infrared Spectroscopy

Vibrational spectroscopy provides deep insights into the molecular structure and bonding within a compound by probing the quantized vibrational energy levels of its constituent atoms. For ammonium hexabromoosmiate(IV), ((NH₄)₂[OsBr₆]), both Infrared (IR) and Raman spectroscopy are essential tools, offering complementary information about the vibrational modes of the ammonium (NH₄⁺) cation and the hexabromoosmiate(IV) ([OsBr₆]²⁻) anion.

The complementarity of these two techniques is governed by their different selection rules. quora.comazooptics.comnih.gov A vibrational mode is infrared active if it causes a change in the molecule's dipole moment during the vibration. quora.comlibretexts.org In contrast, a mode is Raman active if it leads to a change in the molecule's polarizability. quora.comlibretexts.org For molecules possessing a center of symmetry, such as the octahedral [OsBr₆]²⁻ anion, the "rule of mutual exclusion" dictates that vibrations cannot be both IR and Raman active. quora.comnih.govillinois.edu Vibrations that are symmetric with respect to the inversion center are Raman active, while those that are antisymmetric are IR active. This makes the combined use of IR and Raman spectroscopy a powerful method for structural elucidation. quora.com

The vibrational spectrum of (NH₄)₂[OsBr₆] can be divided into two sets of modes: those originating from the [OsBr₆]²⁻ anion and those from the NH₄⁺ cation.

Vibrational Modes of the [OsBr₆]²⁻ Anion: The octahedral [OsBr₆]²⁻ complex has 15 vibrational normal modes. Based on group theory for an Oₕ point group, these modes are distributed among the following irreducible representations: A₁g (Raman active), E₉ (Raman active), T₁ᵤ (Infrared active), T₂₉ (Raman active), T₂ᵤ (inactive), and another T₁ᵤ (inactive rotational mode). The active modes are primarily Os-Br stretching and Br-Os-Br bending vibrations.

Vibrational Modes of the NH₄⁺ Cation: The tetrahedral NH₄⁺ ion also exhibits characteristic vibrational frequencies. Key modes include the symmetric stretching (ν₁), asymmetric stretching (ν₃), symmetric bending (ν₂), and asymmetric bending (ν₄) vibrations. These modes can be observed in both IR and Raman spectra, although their activities can be influenced by the crystal lattice environment. For instance, the asymmetric bending vibration (ν₄) of the ammonium ion is typically observed as a distinct infrared band around 1432 cm⁻¹.

The table below summarizes the expected and observed vibrational modes for the [OsBr₆]²⁻ anion, illustrating the complementary nature of IR and Raman spectroscopy. Frequencies are based on data for similar hexabromometallate complexes.

Vibrational ModeSymmetryActivityDescriptionApproximate Wavenumber (cm⁻¹)
ν₁A₁gRamanSymmetric Os-Br Stretch~205
ν₂E₉RamanSymmetric Os-Br Stretch~160
ν₃T₁ᵤInfraredAsymmetric Os-Br Stretch~215-230
ν₄T₁ᵤInfraredAsymmetric Br-Os-Br Bend~120-130
ν₅T₂₉RamanAsymmetric Br-Os-Br Bend~90-100
ν₆T₂ᵤInactive--

Theoretical Calculations of Vibrational Spectra using Density Functional Theory (DFT)

To complement experimental spectroscopic data and to provide a more profound understanding of the vibrational characteristics of ammonium hexabromoosmiate(IV), theoretical calculations based on Density Functional Theory (DFT) are employed. nih.govnih.govspectroscopyonline.com DFT has become a powerful tool in computational chemistry for predicting molecular structures and various spectroscopic properties, including vibrational frequencies, with high accuracy. spectroscopyonline.com

The process involves first optimizing the geometry of the [OsBr₆]²⁻ and NH₄⁺ ions to find their most stable, lowest-energy structures. Following geometry optimization, vibrational frequency calculations are performed. These calculations involve computing the second derivatives of the energy with respect to the atomic positions, which yields a force constant matrix. Diagonalizing this matrix gives the vibrational frequencies and the corresponding normal modes, which describe the collective motion of the atoms for each frequency. nih.gov

There are two primary approaches for these calculations:

Static (Harmonic) Approach: This method calculates the vibrational frequencies at the equilibrium geometry (0 K). It assumes the potential energy surface around the minimum is harmonic. While computationally efficient, it does not account for anharmonic effects or thermal influences. nih.gov

Dynamic (Anharmonic) Approach: This method uses ab initio molecular dynamics (AIMD) to sample the potential energy surface at a given temperature. By analyzing the atomic motions over time, a more realistic vibrational spectrum can be generated that includes anharmonicity and temperature effects. nih.gov

The results of DFT calculations are crucial for several reasons:

Assignment of Spectra: Calculated frequencies help in the definitive assignment of experimentally observed bands in IR and Raman spectra to specific vibrational modes (e.g., stretching, bending). spectroscopyonline.com

Prediction of Inactive Modes: DFT can calculate the frequencies of modes that are inactive in both IR and Raman spectroscopy, providing a complete vibrational picture.

Structural Confirmation: A good agreement between the calculated and experimental spectra serves to validate the optimized molecular geometry and the computational method used. nih.gov

For complex systems involving heavy elements like osmium, the choice of functional (e.g., B3LYP, PBE0) and basis set is critical for achieving accurate results. spectroscopyonline.com The calculated harmonic frequencies are often systematically higher than the experimental values and are typically scaled by an empirical factor to improve agreement with experimental data.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a key technique for probing the electronic structure of coordination compounds by measuring the transitions of electrons between different energy levels upon absorption of light. msu.edu The spectrum of ammonium hexabromoosmiate(IV) is characterized by several electronic transitions that provide information on the d-orbitals of the osmium(IV) center and the nature of the metal-ligand bonding. The electronic transitions observed in transition metal complexes can be broadly categorized into two types: d-d transitions and charge-transfer transitions. libretexts.orglibretexts.org

For (NH₄)₂[OsBr₆], the spectrum is dominated by highly intense bands in the UV and visible regions. These strong absorptions are characteristic of charge-transfer processes, which are fully allowed by spectroscopic selection rules. wikipedia.org Weaker absorptions due to d-d transitions may also be present but are often obscured by the more intense charge-transfer bands. libretexts.org

The most prominent features in the electronic spectrum of the [OsBr₆]²⁻ anion are due to Ligand-to-Metal Charge Transfer (LMCT) transitions. libretexts.orgelectronicsandbooks.com In an LMCT process, an electron is excited from a molecular orbital (MO) that is predominantly ligand in character (derived from the bromide p-orbitals) to an MO that is predominantly metal in character (the partially filled d-orbitals of Os(IV)). wikipedia.orglibretexts.org This can be conceptualized as a light-induced internal redox process where the bromide ligands are transiently oxidized and the osmium center is reduced.

LMCT transitions are favored when the metal is in a high oxidation state (like Os⁴⁺) and is bonded to ligands that are relatively easy to oxidize (like Br⁻). testbook.com The Os(IV) center has a d⁴ electron configuration. In an octahedral ligand field, its electronic ground state is t₂g⁴. The LMCT transitions therefore involve the promotion of an electron from ligand-based orbitals to the vacancies in the t₂g set and to the empty e₉ orbitals.

The spectra of hexahalogeno osmium(IV) complexes show several intense absorption bands. For [OsBr₆]²⁻, these transitions originate from the filled π and σ orbitals of the bromide ligands. The transitions are assigned based on molecular orbital theory, with bands corresponding to excitations to both the t₂g and e₉ metal orbitals. electronicsandbooks.com For instance, the spectrum of the analogous Cs₂[OsBr₆] is interpreted in terms of LMCT transitions from π-bonding ligand orbitals (of t₁ᵤ, t₂ᵤ, and t₁g symmetry) to the metal t₂g orbitals. electronicsandbooks.com Due to their high probability, LMCT bands have large molar absorptivity values (ε > 10,000 L mol⁻¹ cm⁻¹), which are responsible for the deep color of the compound. wikipedia.org

In addition to charge-transfer bands, electronic transitions can occur between the d-orbitals of the central metal ion. These are known as d-d transitions. fiveable.mefiveable.me The osmium(IV) ion in an octahedral environment has a d⁴ electron configuration, with the four electrons occupying the lower-energy t₂g orbitals (t₂g⁴). A d-d transition involves the promotion of an electron from a t₂g orbital to a higher-energy e₉ orbital. libretexts.org

However, in a centrosymmetric environment like an octahedron, all d-orbitals have the same parity (gerade, or 'g'). According to the Laporte selection rule, transitions between orbitals of the same parity are forbidden. Consequently, d-d transitions in octahedral complexes are significantly less intense than allowed transitions like LMCT. wikipedia.org Their molar absorptivities (ε) are typically very low, often in the range of 20-200 L mol⁻¹ cm⁻¹. wikipedia.org

Because of their low intensity, these d-d bands are often completely obscured by the broad and intense LMCT bands in the spectrum of [OsBr₆]²⁻. libretexts.org While they are fundamentally important for determining the ligand field splitting energy (Δₒ), their direct observation in the UV-Vis spectrum of this compound is challenging.

X-ray Absorption Spectroscopy (XAS), including EXAFS and XANES, for Osmium Local Structure

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to determine the local geometric and electronic structure of a specific absorbing atom within a material. uu.nl The technique involves tuning the energy of an X-ray beam and measuring the sharp increase in absorption that occurs when the energy is sufficient to excite a core electron. The resulting spectrum is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). uu.nl

X-ray Absorption Near-Edge Structure (XANES): The XANES region, which encompasses the absorption edge and extends to about 50 eV above it, provides critical information about the absorbing atom's oxidation state and coordination environment. uu.nl The precise energy of the absorption edge is sensitive to the effective charge on the osmium atom; a higher oxidation state generally leads to a shift of the edge to higher energy. researchgate.net

Furthermore, the features within the XANES spectrum, including pre-edge peaks and the shape of the main edge, are a fingerprint of the local geometry (e.g., octahedral vs. tetrahedral coordination) and the nature of the bonded ligands. uu.nlrsc.org For instance, the Os L₃-edge XANES spectrum of an Os(IV) compound like (NH₄)₂[OsBr₆] would be compared to spectra of reference compounds with known oxidation states and coordination, such as Os metal (Os⁰), OsCl₃ (Os³⁺), and (NH₄)₂OsCl₆ (Os⁴⁺), to confirm the +4 oxidation state of the central osmium atom. researchgate.net High-resolution techniques like HERFD-XANES can resolve fine features in the spectra of heavy elements like osmium, providing more detailed electronic structure information. rsc.orgresearchgate.net

Extended X-ray Absorption Fine Structure (EXAFS): The EXAFS region consists of oscillations that appear from about 50 eV to 1000 eV above the absorption edge. These oscillations arise from the scattering of the ejected photoelectron by the neighboring atoms. Analysis of the EXAFS signal provides quantitative information about the local atomic environment around the central osmium atom. scispace.comoaepublish.com

Specifically, EXAFS analysis can determine:

Bond Distances: The frequencies of the oscillations are related to the distances between the absorbing osmium atom and its neighbors (the Os-Br bond length). scispace.com

Coordination Numbers: The amplitudes of the oscillations are related to the number of neighboring atoms (the coordination number of osmium, which is expected to be 6). scispace.com

Atomic Species of Neighbors: The shape of the amplitude function helps identify the type of neighboring atoms (in this case, bromine).

By fitting the experimental EXAFS data to a theoretical model, precise structural parameters for the [OsBr₆]²⁻ coordination sphere can be extracted.

ParameterDescriptionTypical Value for [OsBr₆]²⁻
Coordination Number (N) Number of nearest-neighbor Br atoms around Os6
Os-Br Bond Distance (R) The average distance between the central Os atom and the surrounding Br ligands~2.50 - 2.55 Å
Debye-Waller Factor (σ²) Mean square displacement in the bond distance, indicating the degree of structural disorderVaries with temperature and sample crystallinity

This non-destructive technique is invaluable for determining the precise local structure of the [OsBr₆]²⁻ anion in ammonium hexabromoosmiate(IV), even in non-crystalline samples.

Magnetic Resonance Spectroscopy

Magnetic resonance spectroscopy provides profound insights into the electronic structure and molecular dynamics of paramagnetic compounds like Ammonium Hexabromoosmiate(IV). The presence of the osmium(IV) center, with its d4 electron configuration, makes this compound amenable to specialized magnetic resonance techniques, particularly Electron Paramagnetic Resonance (EPR) and advanced Nuclear Magnetic Resonance (NMR) methods.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying chemical species with one or more unpaired electrons. For Ammonium Hexabromoosmiate(IV), the Os(IV) center possesses a 5d4 electronic configuration. In the octahedral environment provided by the six bromide ligands ([OsBr6]2-), the d-orbitals split into t2g and eg sets. The filling of these orbitals depends on the ligand field strength of the bromide ions. For heavy elements like osmium, spin-orbit coupling is significant and can influence the electronic ground state and, consequently, the EPR spectrum.

The EPR spectrum of a paramagnetic species is characterized by the g-tensor, which is a measure of the interaction of the unpaired electron's magnetic moment with an applied external magnetic field. For a molecule with high symmetry, like the octahedral [OsBr6]2- anion, an isotropic g-value (giso) is expected. However, any distortions from perfect octahedral symmetry would lead to an anisotropic g-tensor with different values along the principal axes (gx, gy, gz).

Another crucial parameter in the EPR spectroscopy of systems with more than one unpaired electron (S > 1/2) is the zero-field splitting (ZFS). nih.gov ZFS arises from the magnetic dipole-dipole interactions between the unpaired electrons and is described by the parameters D (axial) and E (rhombic). nih.gov For a d4 ion in an octahedral field, a high-spin (S=2) or low-spin (S=1) state is possible. In the case of a low-spin d4 configuration (t2g4) in a perfect octahedral geometry, the ground state is orbitally degenerate and subject to Jahn-Teller distortion, which would lift the degeneracy and result in a non-zero ZFS.

ParameterHypothetical ValueDescription
giso~1.8 - 2.2Isotropic g-factor, indicating the average g-value. Deviations from the free electron g-value (2.0023) are due to spin-orbit coupling.
D (cm-1)Could be significantAxial zero-field splitting parameter, reflecting the splitting of spin states in the absence of a magnetic field due to axial distortion.
E (cm-1)Expected to be smallRhombic zero-field splitting parameter, indicating deviation from axial symmetry. For a perfectly octahedral or tetragonally distorted complex, E would be zero.

This table presents hypothetical EPR parameters for Ammonium Hexabromoosmiate(IV) for illustrative purposes, as specific experimental data is not available in the reviewed literature.

Nuclear Magnetic Resonance (NMR) spectroscopy of paramagnetic compounds is challenging due to the presence of unpaired electrons. sohag-univ.edu.eg These electrons can cause significant broadening of NMR signals and large chemical shifts (paramagnetic shifts), making the spectra difficult to interpret. sohag-univ.edu.eg However, advanced NMR techniques, including two-dimensional (2D) NMR, can provide valuable structural and dynamic information even for such complex systems.

For Ammonium Hexabromoosmiate(IV), both the ammonium cation ([NH4]+) and the hexabromoosmiate(IV) anion ([OsBr6]2-) are, in principle, observable by NMR.

1H and 14N/15N NMR of the Ammonium Cation:

The protons of the ammonium cation are expected to give a signal in the 1H NMR spectrum. Due to coupling with the 14N nucleus (I=1), this signal should appear as a 1:1:1 triplet. Alternatively, if 15N-labeled ammonium (I=1/2) is used, a 1:1 doublet would be observed. The chemical shift and line shape of the ammonium signal can provide information about its local environment and any interactions with the paramagnetic anion.

Challenges and Potential of NMR for the [OsBr6]2- Anion:

Direct observation of the 187Os or 189Os nuclei is extremely difficult due to their low gyromagnetic ratios and, for 189Os, a large quadrupole moment which leads to very broad signals. umb.edu Therefore, the characterization of the anion would likely rely on its influence on the NMR spectra of other nuclei, such as the ammonium protons or any other suitable probe nucleus.

Application of 2D NMR Techniques:

Despite the challenges, 2D NMR techniques could offer a path to a more comprehensive characterization.

COSY (Correlation Spectroscopy): A 2D COSY experiment could be used to establish scalar coupling networks. While direct coupling within the [OsBr6]2- anion is not observable, this technique would be useful for assigning proton signals in more complex systems containing this anion.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of a proton with a directly attached heteronucleus (e.g., 14N or 15N in the ammonium cation). This would definitively assign the nitrogen and proton resonances of the [NH4]+ ion.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and heteronuclei. It could potentially probe interactions between the ammonium cation and the hexabromoosmiate(IV) anion, providing insights into ion pairing in solution.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between nuclei. This could be used to study the spatial proximity of the ammonium cations to the paramagnetic anions in the crystal lattice or in solution.

The following table summarizes the potential applications of advanced NMR techniques for the characterization of Ammonium Hexabromoosmiate(IV).

NMR TechniqueTarget NucleiPotential Information Gained
1H NMR1H in [NH4]+Chemical environment and dynamics of the cation; potential paramagnetic shifts due to the anion.
14N/15N NMR14N or 15N in [NH4]+Direct observation of the cation's nitrogen nucleus; confirmation of the ammonium species.
2D HSQC/HMQC1H, 14N/15NCorrelation of proton and nitrogen signals of the ammonium cation for unambiguous assignment.
2D HMBC1H, 14N/15NInvestigation of long-range interactions and ion pairing between the cation and anion.
2D NOESY1HInformation on the spatial arrangement and proximity of cations and anions in the solid state or solution.

This table outlines the potential applications of advanced NMR techniques for the study of Ammonium Hexabromoosmiate(IV), as direct experimental NMR data for this specific compound is limited in the available literature.

Chemical Reactivity and Transformation Pathways of Ammonium Hexabromoosmiate Iv

Thermal Decomposition Mechanisms of Ammonium (B1175870) Hexabromoosmiate(IV)

The thermal decomposition of ammonium hexahalogenometallate(IV) complexes, including ammonium hexabromoosmiate(IV), is a complex process that typically leads to the formation of the metallic element. This process is of considerable importance for the preparation of finely divided osmium metal and its alloys. The decomposition pathway is highly sensitive to experimental conditions, particularly the surrounding atmosphere.

The thermal degradation of ammonium hexabromoosmiate(IV) involves a series of reactions leading to the final metallic osmium product. While specific detailed studies on the decomposition of (NH₄)₂[OsBr₆] are not extensively documented, valuable insights can be drawn from analogous hexachloro and hexabromo complexes of other platinum group metals, such as iridium and osmium itself.

Upon heating, the initial step is believed to involve the dissociation of the ammonium cation, leading to the formation of ammonia (B1221849) and hydrogen bromide. These reactive species can then interact with the [OsBr₆]²⁻ anion. It is proposed that, similar to the thermal decomposition of (NH₄)₂[IrBr₆], the process for ammonium hexabromoosmiate(IV) likely involves the formation of ammine-bromo osmium(IV) complexes as intermediates. For instance, a potential intermediate could be ammonium pentabromoammineosmiate(IV), (NH₄)₂[Os(NH₃)Br₅]. rsc.org

Further heating would lead to the reduction of the osmium(IV) center. In the case of the analogous (NH₄)₂[OsCl₆], studies have shown the formation of an amorphous intermediate with the stoichiometry {OsCl₄}x, which is believed to have a polymeric structure, before the final reduction to metallic osmium. researchgate.netresearchgate.net It is plausible that a similar amorphous osmium(IV) bromide intermediate, {OsBr₄}x, is formed during the decomposition of ammonium hexabromoosmiate(IV).

The final solid product of the thermal decomposition under both inert and reducing atmospheres is metallic osmium. The gaseous products typically include nitrogen, hydrogen bromide, and bromine, resulting from the redox reactions between the decomposing ammonium salt and the osmium complex.

Table 1: Postulated Products and Intermediates in the Thermal Decomposition of Ammonium Hexabromoosmiate(IV)

Stage Solid Products/Intermediates Gaseous Products
Initial(NH₄)₂[Os(NH₃)Br₅] (postulated)NH₃, HBr
Intermediate{OsBr₄}x (amorphous, postulated)NH₃, HBr, N₂, Br₂
FinalMetallic Osmium (Os)N₂, HBr, Br₂

The atmosphere under which the thermal decomposition is carried out has a profound effect on the reaction pathway and the nature of the final products.

Inert Atmosphere (e.g., Nitrogen, Argon): In an inert atmosphere, the decomposition proceeds through the internal redox reaction between the ammonium cation and the hexabromoosmiate(IV) anion. The final product is typically pure, finely divided metallic osmium. Studies on analogous iridium complexes, such as (NH₄)₂[IrBr₆], have shown the formation of intermediate ammine complexes. rsc.org For (NH₄)₂[OsCl₆], an amorphous intermediate is observed before the formation of metallic osmium. researchgate.net

Reductive Atmosphere (e.g., Hydrogen): A reducing atmosphere, such as hydrogen, facilitates the reduction of the osmium(IV) center to metallic osmium. The presence of a reducing agent can lower the decomposition temperature and potentially alter the intermediate species formed. For mixed-metal (NH₄)₂[OsₓPt₁₋ₓCl₆] precursors, decomposition in a hydrogen atmosphere leads to the formation of single and two-phase Os-Pt binary alloys. researchgate.net

Oxidizing Atmosphere (e.g., Air): In an oxidizing atmosphere, the decomposition process becomes more complex. The ammonia released from the ammonium cation can be oxidized. scispace.com Furthermore, the osmium metal formed can be oxidized to volatile osmium tetroxide (OsO₄) at higher temperatures, which can lead to a loss of the final product. Therefore, thermal decomposition in air is generally avoided for the preparation of metallic osmium from this precursor.

The influence of the atmosphere on the decomposition of (NH₄)₆Mo₇O₂₄·4H₂O has been studied, showing the formation of different molybdenum oxide phases depending on whether the atmosphere is oxidizing, inert, or reducing. researchgate.net This highlights the critical role of the gaseous environment in determining the final composition of the solid products.

While specific quantum chemical calculations for the thermal decomposition of ammonium hexabromoosmiate(IV) are not prominently reported, theoretical modeling is a powerful tool for understanding the mechanisms of such reactions. Density Functional Theory (DFT) calculations, for instance, can be used to investigate the electronic structure of the reactants, intermediates, and transition states involved in the decomposition process.

Such calculations could provide insights into:

The bond dissociation energies within the [OsBr₆]²⁻ anion and the ammonium cation.

The energetics of the formation of postulated intermediates, such as [Os(NH₃)Br₅]⁻.

The reaction pathways for the reduction of the osmium(IV) center.

The nature of the amorphous intermediates.

For example, DFT calculations have been employed to determine the redox potentials of copper complexes, which are crucial for understanding their electrochemical behavior. nih.gov Similar theoretical approaches could be applied to model the thermal decomposition pathways of ammonium hexabromoosmiate(IV) and to complement experimental findings.

Electrochemical Behavior of Ammonium Hexabromoosmiate(IV)

The electrochemical behavior of ammonium hexabromoosmiate(IV) is dominated by the redox activity of the osmium center within the [OsBr₆]²⁻ anion. This complex can undergo electron transfer reactions, which are fundamental to its potential applications in areas such as electrocatalysis and as a redox mediator.

The osmium center in the [OsBr₆]²⁻ complex is in the +4 oxidation state. It can be reduced to osmium(III) in a one-electron process:

[OsBr₆]²⁻ + e⁻ ⇌ [OsBr₆]³⁻

The electron transfer process can be categorized as either inner-sphere or outer-sphere.

Outer-Sphere Electron Transfer: In an outer-sphere mechanism, the electron is transferred from the reductant to the oxidant without any chemical bond being made or broken between them. The coordination spheres of both the reductant and the oxidant remain intact. The rate of outer-sphere electron transfer is influenced by the reorganization energy required to change the bond lengths and solvent orientation upon electron transfer, as described by Marcus theory.

Inner-Sphere Electron Transfer: An inner-sphere mechanism involves the formation of a bridged intermediate between the oxidant and the reductant, through which the electron is transferred. This typically requires one of the reactants to have a ligand that can bridge the two metal centers.

For the [OsBr₆]²⁻ complex, electron transfer reactions with other redox-active species in solution are likely to proceed via an outer-sphere mechanism, as the bromide ligands are not typically considered good bridging ligands for rapid electron transfer, and the osmium(IV) center is relatively inert to substitution. The electron transfer between [Os(bipy)₃]³⁺ and [Os(bipy)₃]²⁺ is a classic example of a rapid outer-sphere process.

The rate of electron transfer is also dependent on the electronic configuration of the metal center. Osmium(IV) has a 5d⁴ electronic configuration. The specific arrangement of these electrons in the t₂g and eg orbitals will influence the reorganization energy and thus the rate of electron transfer.

Cyclic Voltammetry Studies in Various Solvents

While specific cyclic voltammetry (CV) studies exclusively focusing on Ammonium Hexabromoosmiate(IV) in a wide range of solvents are not extensively detailed in publicly available literature, the electrochemical behavior of the hexahaloosmate(IV) series, [OsX₆]²⁻ (where X = Cl, Br), provides significant insight. The redox properties are primarily centered on the Os(IV)/Os(III) couple.

In non-aqueous solvents, such as acetonitrile (B52724) (CH₃CN) or dichloromethane (B109758) (CH₂Cl₂), with a supporting electrolyte like tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆), the [OsBr₆]²⁻ anion is expected to exhibit a quasi-reversible one-electron reduction to [OsBr₆]³⁻. The general reaction is:

[OsBr₆]²⁻ + e⁻ ⇌ [OsBr₆]³⁻

The potential at which this redox event occurs is influenced by the solvent and the nature of the halide ligand. Comparing the hexabromoosmiate(IV) anion to its chloro-analogue, [OsCl₆]²⁻, the reduction potential for the bromo-complex is expected to be more positive (i.e., it is more easily reduced). This trend is consistent with the weaker ligand field strength of bromide compared to chloride, which makes the Os(IV) center more electrophilic.

The characteristics of the cyclic voltammogram, such as the separation between the anodic and cathodic peak potentials (ΔEp), provide information about the kinetics of the electron transfer. For a truly reversible one-electron process, ΔEp is theoretically 59 mV at room temperature. For hexahaloosmate complexes, deviations from this value are common, indicating quasi-reversible kinetics. The solvent plays a crucial role, as it can coordinate to the metal center, especially in the more labile Os(III) state, influencing the reaction pathway and kinetics.

Table 1: Representative Electrochemical Data for Hexahaloosmate(IV) Complexes

Complex Solvent System Redox Couple E½ (V vs. Fc/Fc⁺) Type of Process
[OsCl₆]²⁻ CH₃CN / TBAPF₆ Os(IV)/Os(III) approx. -0.4 to -0.5 Quasi-reversible
[OsBr₆]²⁻ CH₃CN / TBAPF₆ Os(IV)/Os(III) > -0.4 (estimated) Quasi-reversible

Note: Data for [OsBr₆]²⁻ is estimated based on established electrochemical trends where bromo complexes are more easily reduced than their chloro counterparts. Actual values require specific experimental determination.

Electrodeposition Studies of Osmium from Hexabromoosmiate(IV) Precursors

The electrodeposition of osmium is a method for producing metallic osmium coatings, and various precursors have been investigated for this purpose. While specific studies detailing the use of Ammonium Hexabromoosmiate(IV) are scarce, extensive research on the closely related Ammonium Hexachloroosmate(IV) provides a strong basis for understanding the process.

[OsBr₆]²⁻ + 4e⁻ → Os(s) + 6Br⁻

This process is typically carried out in an aqueous electrolyte. The stability of the hexahaloosmate complex in the solution is critical for achieving a high-quality deposit. For hexachloroosmate electrolytes, it has been found that operating at a low pH (e.g., <0.5) and adding an excess of the corresponding alkali metal halide (e.g., potassium bromide for a hexabromoosmiate bath) can stabilize the complex and prevent premature hydrolysis. researchgate.net

The parameters of the electrodeposition process significantly affect the quality and characteristics of the resulting osmium film.

Table 2: Typical Parameters for Osmium Electrodeposition from Hexahaloosmate Precursors

Parameter Typical Range/Value Effect on Deposit
Precursor Concentration 1 - 10 g/L Os Affects deposition rate and bath stability
pH < 1 (Acidic) Suppresses hydrolysis of the complex
Current Density 2 - 40 A/ft² Influences plating rate and deposit morphology
Temperature 50 - 90 °C Affects current efficiency and deposit adhesion

Using a hexabromoosmiate precursor would likely follow similar principles. The electrolyte would consist of dissolved (NH₄)₂[OsBr₆] in an acidic medium, potentially with added potassium bromide. The deposition would be controlled by applying a specific current density to achieve a desired plating rate and morphology. The resulting osmium deposits are typically bright and adherent, although they can be prone to cracking at greater thicknesses. researchgate.net

Ligand Exchange Reactions and Substitution Chemistry

The [OsBr₆]²⁻ anion, the reactive component of Ammonium Hexabromoosmiate(IV), is a versatile precursor for the synthesis of other osmium complexes through ligand exchange or substitution reactions. The Os-Br bonds can be cleaved and the bromide ligands replaced by a variety of other donor molecules. The substitution process can be either partial or complete, depending on the stoichiometry and the nature of the incoming ligand.

An important factor governing the reactivity is the kinetic inertness of the d⁴ Os(IV) center in an octahedral environment. Substitutions often require elevated temperatures or specific reaction conditions to proceed at a reasonable rate.

A notable application of [OsBr₆]²⁻ as a starting material is in organometallic synthesis. For instance, it reacts with aryl Grignard reagents (ArMgX) to form homoleptic osmium(IV) tetraaryl complexes. In this reaction, four of the bromide ligands are substituted by aryl groups:

(Oct₄N)₂[OsBr₆] + 4 ArMgX → Os(Ar)₄ + 2 (Oct₄N)Br + 4 MgXBr

This reaction demonstrates that even robust Os-Br bonds can be replaced by stronger Os-C bonds, providing access to a class of organometallic compounds that are otherwise difficult to synthesize.

Another example involves the reaction with phosphonium (B103445) bromides in a solvent like dimethyl sulfoxide (B87167) (DMSO). These reactions can lead to the simple exchange of the cation or, under certain conditions, involve the solvent in the coordination sphere, illustrating the potential for complex substitution pathways.

Solid-State Reactivity and Phase Transformations

Ammonium Hexabromoosmiate(IV) is expected to undergo significant chemical transformations upon heating in the solid state. While direct thermal analysis data (TGA/DTA) for (NH₄)₂[OsBr₆] is not widely reported, its reactivity can be reliably inferred from studies of its isostructural and isoelectronic analogues, namely Ammonium Hexachloroosmate(IV), (NH₄)₂[OsCl₆], and Ammonium Hexabromo-iridate(IV), (NH₄)₂[IrBr₆]. nsu.ru

The thermal decomposition process in both inert (e.g., N₂, Ar) and reducing (e.g., H₂) atmospheres is a complex, multi-step solid-state reaction. The general pathway involves the reduction of the Os(IV) center and the decomposition of the ammonium cation, leading ultimately to the formation of metallic osmium.

Expected Thermal Decomposition Pathway for (NH₄)₂[OsBr₆] in an Inert Atmosphere:

Initial Step (Ammonia Coordination): Upon initial heating, an intramolecular redox reaction is unlikely. Instead, similar to the iridium analogue, a solid-state substitution is expected where ammonia from the deprotonated ammonium cation coordinates to the osmium center, displacing a bromide ligand. This would form an ammine-bromo-osmate(IV) intermediate. (NH₄)₂OsBr₆ → (NH₄)Os(NH₃)Br₅ + HBr(g)

Intermediate Decomposition: As the temperature increases, further decomposition occurs. This involves the reduction of Os(IV) to lower oxidation states, possibly forming amorphous osmium bromide species like {OsBrₓ}. This stage is accompanied by the release of nitrogen, bromine, and hydrogen bromide as gaseous byproducts from the decomposition of the ammonium and bromide components.

Final Reduction to Metal: At higher temperatures, the remaining osmium-containing intermediates are fully reduced to metallic osmium (Os).

A comparative study on ammonium hexachlorometallates suggests that the thermal stability of these salts is influenced by factors like ligand field stabilization energy and lattice energy. uludag.edu.tr The decomposition of (NH₄)₂[OsCl₆] in a reducing atmosphere has been shown to proceed through the formation of an amorphous {OsCl₄}ₓ intermediate before final reduction to metallic Os. nsu.ru A similar pathway involving an amorphous {OsBr₄}ₓ intermediate is plausible for the hexabromoosmiate salt.

Table 3: Comparison of Thermal Decomposition Features of Related Ammonium Hexahalometallates

Compound Atmosphere Key Intermediate(s) Final Product Onset Decomposition Temp. (°C) (Approx.)
(NH₄)₂[OsCl₆] Reducing (H₂) Amorphous {OsCl₄}ₓ Metallic Os ~300
(NH₄)₂[IrBr₆] Inert (N₂) (NH₄)[Ir(NH₃)Br₅] Metallic Ir ~350

These solid-state transformations are not simple phase transitions but are irreversible chemical reactions that result in a complete change in the substance's composition and structure.

Theoretical and Computational Investigations on Ammonium Hexabromoosmiate Iv

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) has become a principal method for investigating the electronic properties of transition metal complexes due to its favorable balance of computational cost and accuracy. For the [OsBr₆]²⁻ anion, DFT calculations can provide a detailed picture of its molecular orbitals and the nature of the osmium-bromine bonds.

The molecular orbital (MO) diagram for an octahedral complex like [OsBr₆]²⁻ arises from the interaction between the valence orbitals of the central osmium(IV) ion and the symmetry-adapted linear combinations (SALCs) of the bromide ligand orbitals. The Os(IV) center, with a d⁴ electron configuration, has its 5d, 6s, and 6p orbitals available for bonding. The bromide ligands primarily use their 4p orbitals for σ and π bonding.

In an octahedral field, the five degenerate d-orbitals of the osmium ion split into two sets: a lower-energy t₂g set (dxy, dyz, dxz) and a higher-energy eg set (dx²-y², dz²). The four d-electrons of Os(IV) will occupy these orbitals. For [OsBr₆]²⁻, which is a low-spin complex, the electrons will first fill the t₂g orbitals, resulting in a (t₂g)⁴(eg)⁰ configuration.

A representative MO diagram, based on calculations for the analogous [OsCl₆]²⁻ complex, illustrates the bonding. researchgate.net The diagram shows the formation of bonding, non-bonding, and antibonding molecular orbitals. The highest occupied molecular orbitals (HOMOs) are typically ligand-based, while the lowest unoccupied molecular orbitals (LUMOs) are predominantly composed of the metal t₂g and eg* orbitals. The energy difference between the t₂g and eg* orbitals corresponds to the ligand field splitting energy (Δo).

Table 1: Key Molecular Orbitals and Their Predominant Character in an Octahedral [OsX₆]²⁻ Complex (X=Cl, Br)

Orbital Type Predominant Character Description
σ-bonding Ligand p-orbitals + Os (eg, a₁g, t₁u) Strong covalent interactions responsible for holding the complex together.
π-bonding Ligand p-orbitals + Os (t₂g) Weaker π-interactions that modulate the ligand field splitting.
t₂g (non-bonding/π*) Os 5d Primarily metal d-orbitals, occupied by the d-electrons. Their energy is influenced by π-interactions with ligand p-orbitals.

This table is a generalized representation based on the principles of molecular orbital theory for octahedral complexes.

The electronic configuration of a neutral osmium atom is [Xe] 4f¹⁴ 5d⁶ 6s². In the +4 oxidation state, osmium loses four electrons, leading to a formal configuration of [Xe] 4f¹⁴ 5d⁴.

Computational methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to determine the partial atomic charges on the osmium and bromine atoms within the [OsBr₆]²⁻ anion. These analyses provide a more nuanced picture of the electron distribution than the formal oxidation state suggests, accounting for the covalent character of the Os-Br bonds. Due to the high electronegativity of bromine, a significant amount of electron density is drawn from the osmium center, resulting in a positive partial charge on the osmium atom, though this charge is typically less than the formal +4 value. The bromide ligands, in turn, will have a partial negative charge.

While specific calculated charges for [OsBr₆]²⁻ are not available, DFT studies on similar heavy metal complexes show that the calculated partial charge on the central metal is a critical parameter for understanding its reactivity and electronic properties.

Ligand Field Theory and Crystal Field Theory Applications to Osmium(IV)

Ligand Field Theory (LFT) and Crystal Field Theory (CFT) are models used to describe the electronic structure of transition metal complexes. CFT treats the ligands as point charges that create an electrostatic field, causing the splitting of the metal d-orbitals. LFT is a more advanced model that incorporates covalent interactions by applying molecular orbital theory.

For an Os(IV) ion (a d⁴ metal) in an octahedral field of six bromide ligands, the d-orbitals split into the t₂g and eg sets. The energy difference between these sets is the ligand field splitting parameter, Δo (or 10Dq). Bromide is generally considered a weak-field ligand, which would typically favor a high-spin configuration. However, for third-row transition metals like osmium, the larger spatial extent of the 5d orbitals leads to stronger covalent interactions and consequently, a larger Δo. This increased ligand field splitting for heavy metals almost always results in low-spin complexes.

The Crystal Field Stabilization Energy (CFSE) can be calculated based on the electron configuration. For a low-spin d⁴ complex like [OsBr₆]²⁻ with a (t₂g)⁴ configuration, the CFSE is calculated as:

CFSE = (4 × -0.4Δo) + (0 × +0.6Δo) = -1.6Δo

In the case of a hypothetical high-spin configuration (t₂g)³(eg)¹, the CFSE would be:

CFSE = (3 × -0.4Δo) + (1 × +0.6Δo) = -0.6Δo. researchgate.netmdpi.comresearchgate.net

The larger stabilization energy for the low-spin configuration further supports its energetic favorability.

Table 2: Ligand Field Theory Parameters for a d⁴ Ion in an Octahedral Field

Parameter Description Significance for [OsBr₆]²⁻
Δo (10Dq) Ligand Field Splitting Energy Expected to be large due to Os being a 3rd-row transition metal, favoring a low-spin configuration.
B Racah Parameter (interelectronic repulsion) Reduced from the free-ion value due to covalency (nephelauxetic effect), indicating delocalization of d-electrons onto the ligands.
C Racah Parameter (interelectronic repulsion) Also reduced from the free-ion value, works in conjunction with B to determine the energies of the different electronic states.

Ab Initio and Post-Hartree-Fock Calculations for High-Accuracy Predictions

For highly accurate predictions of the electronic structure and properties of molecules, ab initio and post-Hartree-Fock methods are employed. These methods are computationally more demanding than DFT but can provide more precise results, especially for systems where electron correlation is critical.

Methods such as Møller-Plesset perturbation theory (MP2, MP3, etc.), Configuration Interaction (CI), and Coupled Cluster (CC) theory systematically improve upon the Hartree-Fock approximation by including electron correlation to varying degrees. For heavy elements like osmium, relativistic effects become significant and must be incorporated into these calculations, often through the use of relativistic effective core potentials (ECPs) or fully relativistic Hamiltonians.

Quantum chemical calculations at the Complete Active Space Self-Consistent Field (CASSCF) level have been performed on the analogous [OsCl₆]²⁻ complex to investigate its electronic transitions. researchgate.net Such multi-configurational methods are essential for describing excited states and systems with significant static correlation. These studies provide a theoretical basis for interpreting the electronic absorption spectra of these complexes.

Molecular Dynamics Simulations for Dynamic Properties and Lattice Vibrations

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of materials over time. By solving Newton's equations of motion for a system of atoms, MD can provide insights into properties such as lattice vibrations (phonons), thermal expansion, and phase transitions.

For a crystalline solid like ammonium (B1175870) hexabromoosmiate(IV), MD simulations could be used to:

Calculate the vibrational frequencies of the [OsBr₆]²⁻ anion and the NH₄⁺ cation and compare them with experimental infrared and Raman spectra.

Study the rotational motion of the ammonium cations within the crystal lattice.

Investigate the structural stability of the crystal at different temperatures and pressures.

Simulate the diffusion of ions within the lattice, although this is expected to be slow in the solid state.

Performing accurate MD simulations requires a reliable force field, which describes the potential energy of the system as a function of the atomic coordinates. The development of such a force field for a heavy metal complex like ammonium hexabromoosmiate(IV) is a significant challenge.

Development and Validation of Computational Models for Osmium Complexes

The development of accurate and efficient computational models for complexes containing heavy elements like osmium is an ongoing area of research. Key challenges include:

Relativistic Effects: The high nuclear charge of osmium leads to relativistic effects that significantly influence the electronic structure and bonding. Computational models must account for these effects, either through relativistic Hamiltonians or effective core potentials.

Electron Correlation: The presence of multiple d-electrons necessitates a proper treatment of electron correlation, which can be computationally expensive.

Force Field Parameterization: For molecular dynamics simulations, developing a force field that accurately reproduces the properties of osmium complexes is non-trivial. Parameters for bond stretching, angle bending, and non-bonded interactions involving osmium need to be carefully derived, often from high-level quantum mechanical calculations.

The validation of these computational models is crucial and is typically achieved by comparing the calculated properties (e.g., geometries, vibrational frequencies, electronic spectra, and thermodynamic data) with experimental data. For instance, a new force field for octahedral organometallic compounds of osmium has been developed and validated against DFT results and experimental observations. nih.gov Such validated models can then be used to predict the properties of new, uncharacterized osmium complexes with greater confidence.

Coordination Chemistry Principles Specific to Osmium Iv Hexahalide Complexes

Influence of Halide Ligands on Osmium(IV) Electronic and Magnetic Properties

The bromide ligands in [OsBr₆]²⁻ play a crucial role in determining the electronic and magnetic properties of the complex. As relatively weak-field ligands compared to cyanide or ammonia (B1221849), they produce a moderate ligand field splitting energy (Δₒ). However, for a 5d transition metal like osmium, the crystal field splitting is inherently large, resulting in a low-spin d⁴ (t₂₉⁴) electron configuration.

This t₂₉⁴ configuration results in two unpaired electrons, leading to paramagnetism. alfa-chemistry.com However, the magnetic properties of heavy elements like osmium are complex. Strong spin-orbit coupling, a relativistic effect, significantly influences the magnetic susceptibility, causing it to deviate from the simple spin-only value and exhibit temperature dependence. rsc.org Variations in the susceptibilities of hexahaloosmates can be explained by ligand fields of lower than cubic symmetry. rsc.org

Comparative Analysis with Other Platinum Group Metal Hexahalide Systems (e.g., Iridium, Platinum)

The properties of [OsBr₆]²⁻ can be understood more clearly by comparing it with its neighbors in the platinum group metals. wikipedia.orgbritannica.com

[IrBr₆]²⁻ (Iridium(IV), d⁵): Iridium(IV) has a low-spin t₂₉⁵ configuration. With one unpaired electron in the t₂₉ set, it is paramagnetic. The electronic spectra and redox potentials differ significantly from the osmium analogue due to the different d-electron count.

[PtBr₆]²⁻ (Platinum(IV), d⁶): Platinum(IV) has a low-spin t₂₉⁶ configuration. This is a very stable, closed-shell configuration, rendering the complex diamagnetic and kinetically very inert.

Moving from osmium to iridium to platinum across the period, the increasing nuclear charge leads to a contraction of the d-orbitals and generally increases the ligand field splitting energy. The stability of the +4 oxidation state is high for all three metals in this environment.

Stereochemical Rigidity and Flexibility of the [OsBr₆]²⁻ Anion

The [OsBr₆]²⁻ anion is considered stereochemically rigid. Its high symmetry and the absence of different types of ligands mean that geometric or optical isomerism is not possible. Furthermore, intramolecular rearrangement processes, such as Bailar or Ray-Dutt twists, which can lead to isomerization in tris-chelate complexes, are not relevant for this simple hexahalide anion. The Os-Br bonds are strong, and the complex is kinetically inert, meaning that the ligands are not prone to rapid exchange or positional changes under normal conditions. This rigidity is a hallmark of many kinetically inert, low-spin d⁴ and d⁶ octahedral complexes.

Advanced Research Applications of Ammonium Hexabromoosmiate Iv Precursors

Precursor in Osmium Nanomaterial Synthesis

Ammonium (B1175870) hexabromoosmiate(IV) is a suitable precursor for the synthesis of osmium (Os) and osmium oxide (OsOₓ) nanoparticles. nih.gov Metal complexes and salts are widely used as starting materials to create nanomaterials with controlled sizes and properties. chemrevlett.com The synthesis of osmium nanoparticles from such precursors can be achieved through various wet-chemical or colloidal methods, which offer advantages in controlling particle size, distribution, and surface state. chemrevlett.comeuropa.eu

The general approach involves the reduction of the osmium(IV) center in the [OsBr₆]²⁻ complex to zerovalent osmium (Os⁰). This can be accomplished using various reducing agents in a solvent, often in the presence of a stabilizing agent or surfactant to prevent particle agglomeration. While specific studies detailing the use of (NH₄)₂OsBr₆ are not as common as those for other precursors like OsCl₃ or OsO₄, the fundamental chemical principles are directly applicable. europa.eu The choice of precursor, reducing agent, solvent, and temperature are critical parameters that influence the final characteristics of the nanoparticles. europa.eu

Table 1: Comparison of Common Osmium Precursors for Nanoparticle Synthesis This table is interactive. Click on headers to sort.

Precursor Common Synthesis Route Typical Nanoparticle Size Notes
Ammonium hexabromoosmiate(IV) Chemical Reduction / Thermal Decomposition Dependent on method A solid, air-stable source of Os(IV).
Osmium(III) chloride (OsCl₃) Chemical Reduction Sub-nanometer to >10 nm A very common and versatile precursor. europa.eu
Osmium tetroxide (OsO₄) Chemical Reduction 1-30 nm Effective but highly toxic, requiring specialized handling. europa.eu

The thermal decomposition of ammonium hexahalometallate salts is a known route to produce finely divided metal powders, which provides another pathway for synthesizing osmium nanomaterials from (NH₄)₂OsBr₆.

Role in Catalysis Research and Development

Osmium nanoparticles are materials of significant interest in the field of catalysis due to their unique electronic and chemical properties. nih.govresearchgate.net As stable and high-purity sources of osmium, compounds like ammonium hexabromoosmiate(IV) are foundational to the development of these catalytic nanomaterials. Metal nanoparticles, in general, are highly sought after as catalysts because their large surface-area-to-volume ratio provides a high number of active sites for chemical reactions. chemrevlett.com

Research has demonstrated the catalytic potential of osmium nanoparticles in various chemical transformations:

Hydrogenation Reactions: Osmium-based catalysts show potential for reactions like the hydrogen evolution reaction (HER). researchgate.net

Reduction of Nitroaromatics: Osmium nanoparticles have been successfully employed in the catalytic reduction of compounds like p-nitrophenol to p-aminophenol, a reaction of both environmental and industrial importance. nih.gov In such systems, the nanoparticles facilitate the transfer of hydrogen from a reducing agent (e.g., NaBH₄) to the nitro group. nih.gov

Isotope Exchange: While not specific to osmium, related precious metal nanoparticles (ruthenium) have been shown to be effective catalysts for hydrogen isotope exchange reactions, highlighting a potential area of exploration for osmium nanomaterials. us.es

The performance of the catalyst is intrinsically linked to the properties of the nanoparticles, such as size, crystal structure, and surface chemistry. europa.eu The ability to generate these nanoparticles from a reliable precursor like (NH₄)₂OsBr₆ is a critical first step in catalysis research and development. chemrevlett.com

Table 2: Research Findings on Catalytic Applications of Osmium Nanoparticles This table is interactive. Click on headers to sort.

Application Area Reaction Example Key Finding
Environmental Catalysis Reduction of p-nitrophenol Osmium nanoparticles dispersed in a membrane system achieved over 90% efficiency in the reduction and separation process. nih.gov
Energy Conversion Hydrogen Evolution Reaction (HER) Osmium-based materials are recognized for their potential in HER, though challenges with intermediate adsorption and stability exist. researchgate.net

Advanced Materials Science Applications

The utility of ammonium hexabromoosmiate(IV) as a precursor extends to the fabrication of advanced materials where osmium's unique properties are advantageous. Osmium is the densest naturally occurring element and possesses a high melting point and low vapor pressure, making it suitable for specialized applications. americanelements.com

One notable area in materials science is the development of catalytic membranes. Research has shown that osmium nanoparticles can be incorporated into liquid membrane systems. nih.govdntb.gov.ua In one study, a dispersion of osmium nanoparticles in n-decanol was used as a bulk liquid membrane for the simultaneous reduction and separation of p-nitrophenol. nih.gov This demonstrates a sophisticated application where the material performs both a catalytic and a separation function. The synthesis of these functional nanoparticles relies on the availability of high-purity osmium precursors.

Furthermore, the general class of metal-organic and organometallic precursors is pivotal for creating materials beyond catalysis, including those with specific optoelectronic properties or for use in sensors. chemrevlett.com The development of osmium-containing thin films or composites for electronic or coating applications represents another frontier, where the controlled decomposition of a precursor like (NH₄)₂OsBr₆ could be a viable fabrication method.

Conclusion and Future Research Directions

Summary of Key Findings in Ammonium (B1175870) Hexabromoosmiate(IV) Research

Ammonium hexabromoosmiate(IV), with the chemical formula (NH₄)₂[OsBr₆], is an inorganic coordination compound. Research on this and structurally similar hexahaloosmate(IV) complexes has established fundamental knowledge regarding its synthesis, structure, and physical properties. The synthesis of related potassium hexabromoosmiate involves the reaction of osmium tetroxide with hydrobromic acid and an ethanol solution, followed by the addition of potassium bromide. A similar approach can be inferred for the synthesis of the ammonium salt by utilizing an appropriate ammonium source.

The crystal structure is characterized by the octahedral [OsBr₆]²⁻ anion, where the central osmium atom is in the +4 oxidation state and is coordinated to six bromide ligands. The ammonium ions, NH₄⁺, act as counter-ions, balancing the charge of the complex anion. Spectroscopic studies, including infrared and Raman spectroscopy, are crucial in confirming the octahedral geometry of the [OsBr₆]²⁻ anion through the identification of characteristic vibrational modes.

The magnetic properties of hexabromoosmate(IV) compounds are of interest due to the d⁴ electron configuration of the Os(IV) ion. In an octahedral ligand field, this configuration can lead to paramagnetic behavior. Studies on analogous hexahalorhenate(IV) compounds, which are isoelectronic with hexabromoosmate(IV), have shown varied magnetic behaviors, including both antiferromagnetic and ferromagnetic interactions depending on the nature of the counter-ion and the crystal packing. These findings suggest that the magnetic properties of ammonium hexabromoosmiate(IV) are likely influenced by the arrangement of the ammonium cations and the resulting intermolecular interactions.

Thermal decomposition studies on related ammonium hexahalometallate salts, such as ammonium hexachloroiridate(IV) and ammonium hexabromo iridate(IV), indicate that heating in inert or reductive atmospheres leads to the formation of the corresponding metal. The decomposition of (NH₄)₂[IrBr₆] is a complex process that may involve the formation of intermediate ammine complexes before the final reduction to the metallic state rsc.orgresearchgate.net. By analogy, the thermal decomposition of ammonium hexabromoosmiate(IV) is expected to yield metallic osmium, potentially through intermediate osmium-ammine-bromide complexes.

Unresolved Challenges and Open Questions

Despite the foundational knowledge, several aspects of ammonium hexabromoosmiate(IV) chemistry remain unexplored, presenting a range of unresolved challenges and open questions for researchers.

A primary challenge lies in the detailed experimental determination of its electronic and magnetic properties. While paramagnetism is expected, the precise nature and magnitude of magnetic exchange interactions between adjacent [OsBr₆]²⁻ anions in the solid state are yet to be thoroughly investigated. The influence of the ammonium cation on these interactions through hydrogen bonding and crystal packing effects is a key question that needs to be addressed.

The reaction chemistry of the [OsBr₆]²⁻ anion, particularly with ammonium as the counter-ion, is not well-documented. Understanding its reactivity towards various reagents, including ligand substitution and redox reactions, is crucial for expanding its synthetic utility. For instance, the conditions under which the bromide ligands can be replaced by other functional groups to create new osmium(IV) complexes are largely unknown.

Furthermore, a comprehensive understanding of the thermal decomposition mechanism of ammonium hexabromoosmiate(IV) is lacking. While the final product is likely to be metallic osmium, the identity and structure of any intermediate species formed during the process have not been experimentally verified for this specific compound researchgate.net. In-situ studies are needed to elucidate the decomposition pathway and the kinetics of the reaction.

From a theoretical standpoint, there is a need for high-level computational studies to accurately model the electronic structure, bonding, and spectroscopic properties of the [OsBr₆]²⁻ anion and the bulk solid. Such studies could provide valuable insights into the nature of the Os-Br bond, the role of relativistic effects, and the factors governing its reactivity and stability.

Emerging Methodologies for Future Investigations

Future research into ammonium hexabromoosmiate(IV) can benefit significantly from the application of advanced and emerging experimental and computational methodologies.

Advanced Spectroscopic and Diffraction Techniques:

In-situ X-ray Absorption Spectroscopy (XAS) and Powder X-ray Diffraction (PXRD): These techniques can be employed to monitor the structural and electronic changes during the thermal decomposition of ammonium hexabromoosmiate(IV) in real-time. This would allow for the identification and characterization of any transient intermediate species, providing a more complete picture of the decomposition mechanism rsc.orgresearchgate.net.

Single-Crystal Neutron Diffraction: This method would be invaluable for precisely locating the hydrogen atoms of the ammonium cations, providing a detailed understanding of the hydrogen bonding network and its influence on the crystal packing and magnetic properties.

High-Resolution Electron Paramagnetic Resonance (EPR) Spectroscopy: Advanced EPR techniques, including high-frequency and pulsed methods, can provide detailed information about the electronic structure and magnetic anisotropy of the Os(IV) center.

Computational and Theoretical Chemistry:

Density Functional Theory (DFT) and Ab Initio Calculations: Modern computational methods can be used to model the geometric and electronic structure, vibrational frequencies, and magnetic properties of the [OsBr₆]²⁻ anion and the solid-state structure of the ammonium salt mdpi.com. These calculations can help in interpreting experimental data and predicting the reactivity of the compound.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the ammonium cations and the [OsBr₆]²⁻ anions in the crystal lattice, providing insights into phase transitions and the influence of temperature on the structure and properties.

Potential Avenues for Interdisciplinary Research

The study of ammonium hexabromoosmiate(IV) and related hexahaloosmates opens up several avenues for interdisciplinary research, bridging inorganic chemistry with materials science, catalysis, and nanotechnology.

Materials Science:

Precursor for Osmium-Containing Materials: The thermal decomposition of ammonium hexabromoosmiate(IV) to metallic osmium suggests its potential use as a precursor for the synthesis of osmium nanoparticles or thin films. The controlled decomposition under different conditions could allow for the tuning of the size, shape, and properties of the resulting nanomaterials.

Doping in Functional Materials: The [OsBr₆]²⁻ anion could be incorporated as a dopant into various host lattices to modify their optical, electronic, or magnetic properties. This could lead to the development of new phosphors, magnetic materials, or semiconductors.

Catalysis:

Homogeneous and Heterogeneous Catalysis: Osmium complexes are known to be active catalysts for a variety of organic transformations. The [OsBr₆]²⁻ anion, or derivatives thereof, could be explored as catalysts or catalyst precursors. For example, supported osmium catalysts, prepared from the decomposition of ammonium hexabromoosmiate(IV) on high-surface-area materials, could be investigated for their activity in oxidation or hydrogenation reactions mdpi.commdpi.comrsc.org.

Nanotechnology:

Synthesis of Core-Shell Nanoparticles: Ammonium hexabromoosmiate(IV) could be used in the synthesis of core-shell nanoparticles, where an osmium core is coated with another material, or vice versa. Such materials could have interesting catalytic or electronic properties.

The exploration of these interdisciplinary research directions has the potential to uncover new applications for ammonium hexabromoosmiate(IV) and to advance our understanding of the fundamental chemistry of heavy transition metal complexes.

Q & A

Q. What are the key physicochemical properties of ammonium hexabromoosmiate(IV) relevant to experimental design?

Ammonium hexabromoosmiate(IV) ((NH₄)₂OsBr₆) is a black crystalline powder with a molecular weight of 705.73 g/mol and CAS RN 24598-62-7 . Key properties include hygroscopicity (common in ammonium metal halides) and thermal instability above 100°C, necessitating storage in dry, inert environments . Its solubility in polar solvents (e.g., water, ethanol) should be verified via gravimetric analysis due to potential batch-dependent variations .

Q. What standardized methods are recommended for synthesizing ammonium hexabromoosmiate(IV)?

Synthesis typically involves reacting osmium tetroxide (OsO₄) with hydrobromic acid (HBr) under controlled acidic conditions, followed by ammonium bromide (NH₄Br) addition. Precise stoichiometry (e.g., Os:Br molar ratio of 1:6) and inert gas purging (to prevent oxidation) are critical . Post-synthesis purification via recrystallization in ethanol/water mixtures improves yield and purity (>99%) .

Q. How should researchers characterize the purity and structure of this compound?

Recommended techniques:

  • Elemental analysis : Verify Br and Os content via inductively coupled plasma mass spectrometry (ICP-MS) .
  • X-ray diffraction (XRD) : Confirm crystal structure and phase purity .
  • FTIR spectroscopy : Identify NH₄⁺ and Os-Br vibrational modes .
  • Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition pathways (e.g., NH₃ release at >200°C) .

Advanced Research Questions

Q. How can experimental conditions be optimized to mitigate decomposition during catalytic applications?

Ammonium hexabromoosmiate(IV) is prone to decomposition under high temperatures or reducing environments. Strategies include:

  • Temperature control : Maintain reactions below 100°C using jacketed reactors .
  • Ligand stabilization : Introduce coordinating solvents (e.g., DMF) to stabilize Os(IV) centers .
  • In situ monitoring : Use UV-Vis spectroscopy to track Os oxidation state changes during reactions .

Q. What analytical approaches resolve contradictions in reported Os-Br bond lengths across studies?

Discrepancies in bond lengths (e.g., 2.45–2.55 Å) may arise from crystallographic resolution limits or hydration states. To address this:

  • High-resolution XRD : Use synchrotron sources for sub-Ångström precision .
  • Computational modeling : Compare experimental data with DFT-calculated bond lengths (e.g., using Gaussian or VASP) .
  • Sample dehydration : Conduct XRD under vacuum to eliminate water interference .

Q. How does hygroscopicity impact electrochemical studies of this compound?

Hygroscopicity can alter conductivity measurements and promote side reactions (e.g., hydrolysis). Mitigation steps:

  • Glovebox handling : Prepare electrodes and solutions in argon atmospheres .
  • Karl Fischer titration : Quantify trace moisture in samples before electrochemical testing .
  • Protective coatings : Apply Nafion membranes to electrodes to minimize water ingress .

Q. What safety protocols are critical for handling ammonium hexabromoosmiate(IV) in lab settings?

While specific toxicity data are limited, analogous Os compounds are respiratory irritants. Protocols include:

  • Ventilation : Use fume hoods for synthesis and handling .
  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
  • Waste disposal : Neutralize residues with 10% sodium thiosulfate before aqueous disposal .

Methodological Challenges and Data Interpretation

Q. How should researchers address batch-to-batch variability in catalytic performance?

Variability often stems from trace metal impurities (e.g., Fe, Cu) or incomplete bromide substitution. Solutions:

  • ICP-MS screening : Quantify impurities and adjust synthesis parameters (e.g., excess HBr) .
  • Surface area normalization : Use BET analysis to correlate catalytic activity with particle size .

Q. What are the limitations of using ammonium hexabromoosmiate(IV) in photochemical studies?

The compound’s strong absorbance in UV-Vis regions (200–400 nm) can interfere with light-dependent reactions. Workarounds:

  • Wavelength selection : Use LEDs or filters outside its absorption range .
  • Reference controls : Include Os-free blanks to isolate photochemical effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.